2-(3'-Fluoro-[1,1'-biphenyl]-2-yl)propanenitrile
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Overview
Description
2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile is an organic compound with the molecular formula C15H12FN. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of a fluorine atom and a nitrile group in its structure makes it a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-bromobiphenyl with metal magnesium to form (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide. This intermediate is then reacted with ethyl 2-bromopropionate under the action of a nickel catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step reactions with careful control of reaction conditions to ensure high yield and purity. The use of readily available and cost-effective reagents, along with optimized reaction conditions, makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent for converting nitriles to amines.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, similar compounds like flurbiprofen exert their effects by inhibiting cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins involved in inflammation and pain . The exact molecular targets and pathways for 2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1’-biphenyl: A structurally similar compound with a fluorine atom on one of the benzene rings.
Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure and a fluorine atom.
Uniqueness
2-(3’-Fluoro-[1,1’-biphenyl]-2-yl)propanenitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN/c1-11(10-17)14-7-2-3-8-15(14)12-5-4-6-13(16)9-12/h2-9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUTXRSSNHYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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